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Compound of Interest

Compound Name: 2-Amino-5-methylthiazole

Cat. No.: B129938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-
amino-5-methylthiazole derivatives, focusing on their antioxidant and potential kinase

inhibitory activities. The information is compiled from published experimental data to assist in

the rational design of novel therapeutic agents.

Antioxidant Activity of 2-Amino-5-methylthiazole
Derivatives
A series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives

(compounds 6a-j) were synthesized and evaluated for their ability to scavenge various free

radicals. The core structure of these compounds is presented below.

Core Structure of Investigated Antioxidant Compounds:

Figure 1: General chemical structure of the synthesized 5-((2-amino-5-methylthiazol-4-

yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives.

The antioxidant potential was assessed using DPPH, hydroxyl (HO•), nitric oxide (NO•), and

superoxide (O₂⁻•) radical scavenging assays. The half-maximal inhibitory concentrations (IC₅₀)

are summarized in the table below.
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Compound

R-group
(Substituen
t on
Aldehyde)

DPPH IC₅₀
(µg/mL)[1]
[2]

HO• IC₅₀
(µg/mL)[1]
[2]

NO• IC₅₀
(µg/mL)[1]
[2]

O₂⁻• IC₅₀
(µg/mL)[1]
[2]

6a
3,4-

dimethoxy
14.9 ± 0.11 17.9 ± 0.20 16.4 ± 0.08 18.3 ± 0.12

6b 4-methoxy 32.8 ± 0.16 35.6 ± 0.16 36.8 ± 0.41 28.3 ± 0.04

6c 4-hydroxy 18.4 ± 0.32 23.2 ± 0.08 20.3 ± 0.13 22.2 ± 0.34

6d 4-chloro 24.1 ± 0.08 30.1 ± 0.17 26.4 ± 0.04 32.4 ± 0.40

6e
4-hydroxy, 3-

methoxy
15.0 ± 0.05 18.0 ± 0.65 17.9 ± 0.11 17.2 ± 0.42

6f
4-(2-

hydroxyethyl)
24.5 ± 0.14 30.3 ± 0.29 28.4 ± 0.20 25.2 ± 0.56

6g 4-methyl 25.7 ± 0.97 29.0 ± 0.76 28.7 ± 0.12 26.3 ± 0.25

6h furan-3-yl 37.1 ± 0.26 43.2 ± 0.10 46.4 ± 0.14 46.3 ± 0.12

6i 2-nitro - - - -

6j 4-nitro - - - -

Ascorbic Acid Standard - - - -

BHA Standard - 15.3 - -

Structure-Activity Relationship (SAR) Summary for Antioxidant Activity:

The quantitative data reveals key structural features that enhance the antioxidant properties of

these 2-amino-5-methylthiazole derivatives:

Electron-donating groups are crucial: Compounds with electron-donating substituents on the

aromatic ring, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, exhibited the most

potent radical scavenging activity.[1][2]
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Substitution pattern matters: Specifically, compounds 6a (3,4-dimethoxy) and 6e (4-hydroxy,

3-methoxy) demonstrated the lowest IC₅₀ values across all assays, indicating superior

antioxidant potential.[1][2]

Electron-withdrawing groups are detrimental: The presence of electron-withdrawing groups,

like the nitro (-NO₂) group in compounds 6i and 6j, led to poor activity.

Positional influence: A hydroxyl group at the para-position (6c) showed significant activity,

which was further enhanced by an adjacent methoxy group (6e).[1][2]
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Caption: SAR logic for antioxidant activity.

Kinase Inhibitory Activity of 2-Aminothiazole
Derivatives
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of

kinase inhibitors. Several studies have explored derivatives of this core for their potential to

inhibit various kinases involved in disease signaling pathways.
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Inducible T-cell Kinase (Itk) Inhibition
A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were investigated as inhibitors of Itk, a key

enzyme in T-cell signaling. While specific IC₅₀ values from a comprehensive table are not

publicly available, the research indicates that these compounds are potent and selective Itk

inhibitors. Compound 2 from one such study was identified as a potent inhibitor that also

suppresses IL-2 production in Jurkat T-cells, a common assay for T-cell activation.
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Caption: Simplified Itk signaling pathway.
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p38α Mitogen-Activated Protein Kinase (MAPK)
Inhibition
Derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as potent inhibitors of p38α

MAPK, a key regulator of inflammatory responses. Optimization of this series led to the

discovery of orally active compounds that can block the production of the pro-inflammatory

cytokine TNF-α in vivo. This highlights the potential of the broader thiazole scaffold in

developing anti-inflammatory agents.

Experimental Protocols
Synthesis of 5-((2-amino-5-methylthiazol-4-
yl)methyl)-1,3,4-oxadiazole-2-thiol Derivatives (General
Procedure)
The synthesis of the antioxidant compounds 6a-j involved a multi-step process:

Formation of Ethyl 2-amino-5-methylthiazole-4-acetate (Compound 2): A reaction of ethyl

4-bromo-3-oxopentanoate with thiourea in ethanol.

Formation of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide (Compound 3): Condensation

of compound 2 with hydrazine hydrate.

Formation of 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (Compound

4): Cyclization of compound 3 in the presence of carbon disulfide and a base.

Formation of Schiff Bases (Compounds 6a-j): Condensation of compound 4 with various

substituted aldehydes.[1]
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Caption: Synthetic workflow for antioxidant derivatives.

DPPH Radical Scavenging Assay
This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the

stable DPPH radical.

Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is

prepared in methanol.

Sample preparation: The test compounds and a standard (e.g., ascorbic acid) are dissolved

in a suitable solvent to prepare a range of concentrations.

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the

test compounds.

Incubation: The reaction mixtures are incubated in the dark at room temperature for a

specified time (e.g., 30 minutes).

Measurement: The absorbance of the solutions is measured at approximately 517 nm using

a spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH

radicals, is then determined.[3][4][5][6][7]

Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to determine the in vitro potency of compounds

against a specific kinase.

Reagents: Purified recombinant kinase, a specific substrate (peptide or protein), ATP, and

assay buffer.

Compound preparation: Test compounds are serially diluted to various concentrations.

Kinase reaction: The kinase, substrate, and test compound are incubated together in the

assay buffer. The reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., 30°C).

Detection: The extent of substrate phosphorylation is quantified. This can be achieved

through various methods, such as:

Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the

radiolabel into the substrate.

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect

the phosphorylated product.

Luminescence-based assays: Measuring the amount of ATP consumed during the

reaction.

Data analysis: The percentage of kinase inhibition is calculated for each compound

concentration, and the IC₅₀ value is determined.

Jurkat T-cell IL-2 Production Assay
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This cell-based assay assesses the ability of a compound to inhibit T-cell activation.

Cell culture: Jurkat T-cells are cultured in an appropriate medium.

Cell plating: Cells are seeded into 96-well plates.

Compound treatment: The cells are pre-incubated with various concentrations of the test

compounds.

Stimulation: T-cell activation is induced by adding stimulating agents such as

phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA), or anti-CD3 and anti-

CD28 antibodies.[8][9][10][11]

Incubation: The plates are incubated for a period (e.g., 24-48 hours) to allow for IL-2

production and secretion into the culture medium.

IL-2 quantification: The amount of IL-2 in the culture supernatant is measured using an

Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Data analysis: The percentage of inhibition of IL-2 production is calculated for each

compound concentration, and the IC₅₀ value is determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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